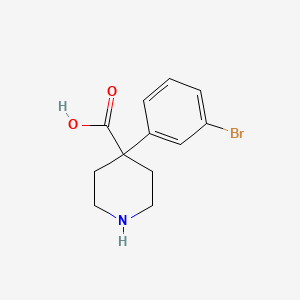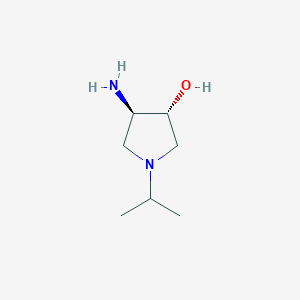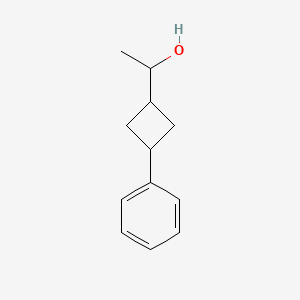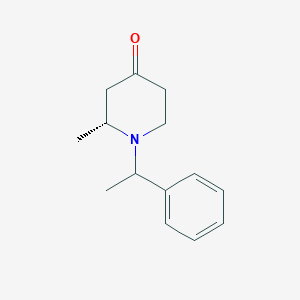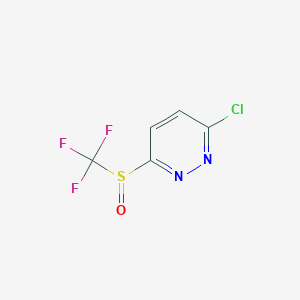
3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine is a heterocyclic compound with the molecular formula C5H2ClF3N2OS. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine typically involves the reaction of 3-chloropyridazine with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridazines .
Aplicaciones Científicas De Investigación
3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-(trifluoromethyl)pyridazine: Similar in structure but lacks the sulfinyl group.
3-Chloro-6-(trifluoromethyl)phenylsulfinylpyridazine: Contains a phenylsulfinyl group instead of a trifluoromethylsulfinyl group
Uniqueness
3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine is unique due to the presence of both chlorine and trifluoromethylsulfinyl groups, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H2ClF3N2OS |
|---|---|
Peso molecular |
230.60 g/mol |
Nombre IUPAC |
3-chloro-6-(trifluoromethylsulfinyl)pyridazine |
InChI |
InChI=1S/C5H2ClF3N2OS/c6-3-1-2-4(11-10-3)13(12)5(7,8)9/h1-2H |
Clave InChI |
FJMXURFZJOTVCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1S(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


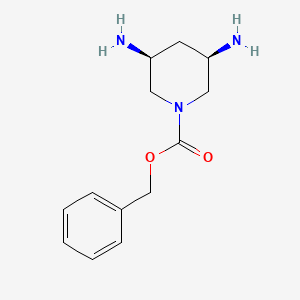
![N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B11761427.png)
![7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11761431.png)
![3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine](/img/structure/B11761435.png)
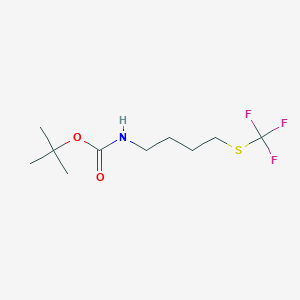

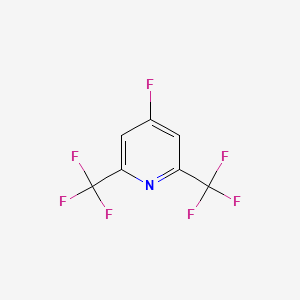
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
![3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline](/img/structure/B11761477.png)
